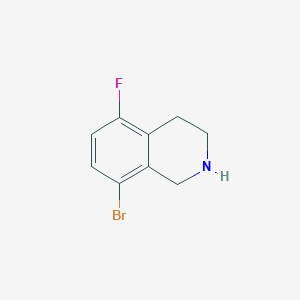
8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H9BrFN. It has a molecular weight of 230.08 . The compound is typically stored at -20°C in a sealed container, away from moisture .
Molecular Structure Analysis
The InChI code for 8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline is1S/C9H9BrFN/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-2,12H,3-5H2 . This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline is a liquid at room temperature .Scientific Research Applications
Synthesis and Transformation
- Synthesis Techniques : A procedure for synthesizing 8-fluoro-3,4-dihydroisoquinoline has been described, which is a key intermediate for producing various 1,2,3,4-tetrahydroisoquinoline derivatives. These derivatives can be utilized as building blocks in the synthesis of potential central nervous system drug candidates (Hargitai et al., 2018).
- Derivative Formation : A study on 5-bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline has shown its reaction with activated alkynes to form stable tetrahydropyrrolo[2,1-a]isoquinolin-4-ium ylides, leading to substituted dihydropyrrolo[2,1-a]isoquinolines (Voskressensky et al., 2010).
Biological Activities and Applications
- Bromophenols and Tetrahydroisoquinolines : From the red alga Rhodomela confervoides, new bromophenols coupled with nucleoside bases and brominated 1,2,3,4-tetrahydroisoquinolines have been isolated. These compounds are significant for their unique structure and potential biological activities (Ma et al., 2007).
- Drug Discoveries : The key intermediate 5-bromo-2-methylamino-8-methoxyquinazoline, utilized in drug discoveries, demonstrates the importance of these compounds in medicinal chemistry. Improved synthetic routes for such intermediates contribute to quicker supply to medicinal laboratories (Nishimura & Saitoh, 2016).
Chemical Properties and Reactions
- Metallic Complexes : Studies on 8-hydroxyquinoline derivatives and their metallic complexes highlight the fluorescence properties of these compounds, indicating their potential in photoluminescence applications (Xin-hua et al., 2007).
- Synthesis and Reactions : Various syntheses and reactions of tetrahydroisoquinoline derivatives, including those inhibiting dopamine uptake, have been explored for their pharmacological evaluation, underscoring their significance in drug development (Zára-Kaczián et al., 1986).
Safety and Hazards
properties
IUPAC Name |
8-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-2,12H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZOZQVEJFKOPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C=CC(=C21)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1341214-45-6 | |
| Record name | 8-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



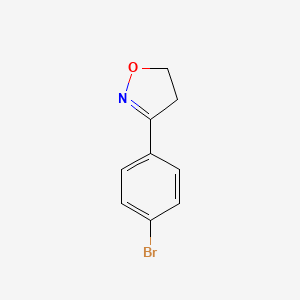

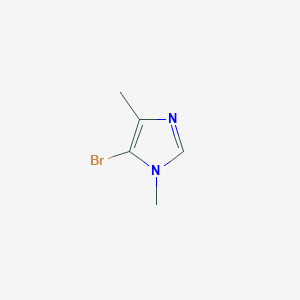


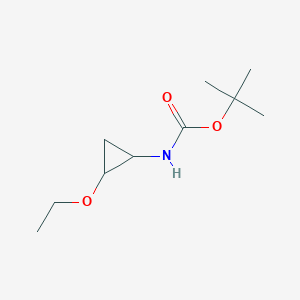
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1373871.png)
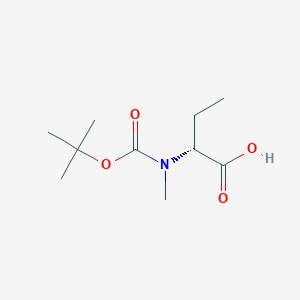

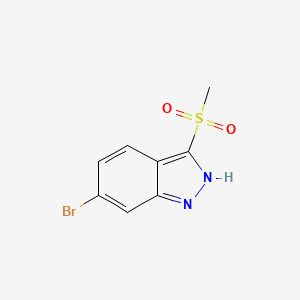
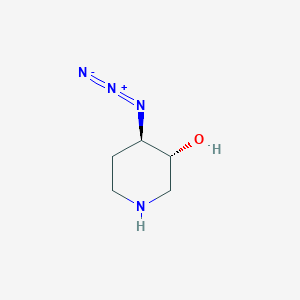

![1-(tert-Butyl-dimethyl-silanyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373881.png)
